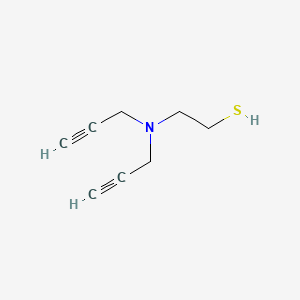
Ethanethiol, 2-(di(2-propynyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(di(2-propynyl)amino)- is an organic compound with the molecular formula C8H11NS. It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a 2-(di(2-propynyl)amino) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(di(2-propynyl)amino)- typically involves the reaction of ethanethiol with di(2-propynyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of ethanethiol, 2-(di(2-propynyl)amino)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(di(2-propynyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiol and amino groups in the molecule .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of ethanethiol, 2-(di(2-propynyl)amino)- can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield disulfides or sulfoxides, while reduction may produce thiol or amine derivatives .
Applications De Recherche Scientifique
Ethanethiol, 2-(di(2-propynyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-(di(2-propynyl)amino)- involves its interaction with molecular targets through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol, 2-(diisopropylamino)-: This compound has a similar structure but with diisopropylamino groups instead of di(2-propynyl)amino groups.
Methanethiol: A simpler thiol compound with a single methyl group attached to the sulfur atom.
Cysteine: An amino acid containing a thiol group, which plays a crucial role in protein structure and function.
Uniqueness
Ethanethiol, 2-(di(2-propynyl)amino)- is unique due to the presence of the di(2-propynyl)amino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
75606-37-0 |
|---|---|
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
2-[bis(prop-2-ynyl)amino]ethanethiol |
InChI |
InChI=1S/C8H11NS/c1-3-5-9(6-4-2)7-8-10/h1-2,10H,5-8H2 |
Clé InChI |
AIJJDLUUZFCWAI-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(CCS)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
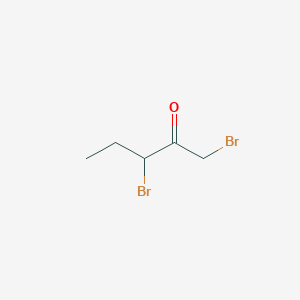
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
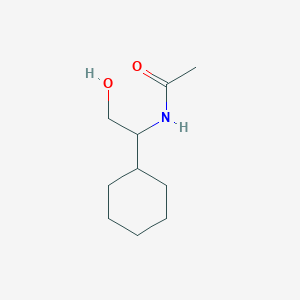
![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
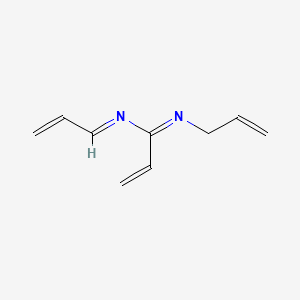
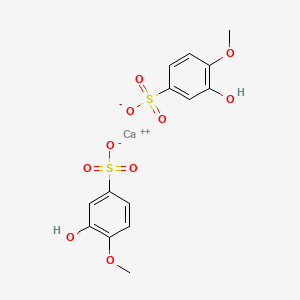
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
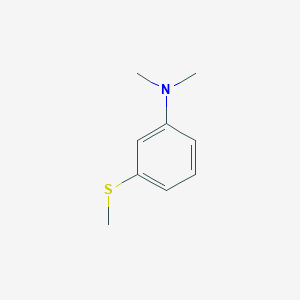
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)

